molecular formula C11H11NO3 B129851 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid CAS No. 16381-50-3

5-Methoxy-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B129851
CAS RN: 16381-50-3
M. Wt: 205.21 g/mol
InChI Key: CPXMQDRGVOOXSQ-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is a core structure in many biologically active molecules. The methoxy group at the 5-position and a methyl group at the 3-position are significant modifications that can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds such as methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) involves esterification of commercially available 5-methoxyindole-2-carboxylic acid . Another study describes the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a scaffold for anti-inflammatory compounds like Herdmanine D . These methods highlight the versatility of indole derivatives in chemical synthesis and their potential as precursors for various biologically active compounds.

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR have been used to characterize the molecular structure of MMIC . The vibrational modes, electronic nature, and magnetic field environment of the molecule have been studied. Additionally, the complexation of 5-methoxyindole-2-carboxylic acid with Zn(II) has been investigated, providing insights into the coordination chemistry of indolecarboxylic acids .

Chemical Reactions Analysis

The reactivity of MMIC has been explored using chemical descriptors and molecular electrostatic potential (MEP) analysis, identifying both positive and negative centers within the molecule . The study of 1-hydroxyindole-2-carboxylic acid derivatives has shown that bromination occurs at specific positions, influenced by the presence of methoxy and other substituents . These reactions are crucial for the functionalization of the indole ring and the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

Computational studies have provided insights into the non-linear optical (NLO) properties of related compounds, which are based on calculated values of polarizability and hyperpolarizability . The presence of substituents like the methoxy group can significantly affect the physical and chemical properties of the indole derivatives, as seen in the case of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, where the methoxy group was tolerated in biochemical assays .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid has been used in the synthesis of novel indole-benzimidazole derivatives, showcasing its utility in creating complex molecular structures (Wang et al., 2016).
    • It has also been involved in the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, indicating its potential in the synthesis of insulin receptor activators (Chou et al., 2006).
  • Characterization and Computational Studies :

    • Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), derived from 5-methoxyindole-2-carboxylic acid, underwent extensive spectroscopic profiling (FT-IR, FT-Raman, UV, 1H, and 13C NMR) and computational studies, revealing its electronic nature and potential as a precursor to biologically active molecules (Almutairi et al., 2017).
  • Molecular Docking Studies :

    • The compound has been used as a core compound in the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, and molecular docking studies were carried out to predict the binding interactions with target proteins, demonstrating its relevance in drug design (Reddy et al., 2022).
  • Exploring Chemical Reactivity :

    • Research involving the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids showcased the compound's versatility in chemical reactions, opening up new pathways for synthetic chemistry (Zheng et al., 2014).
  • Potential in Pharmacological Applications :

    • Indole derivatives, including those related to 5-methoxy-3-methyl-1H-indole-2-carboxylic acid, have demonstrated biological activities such as anti-inflammatory and antimicrobial effects, suggesting a potential role in pharmacological applications (Nakkady et al., 2000).

Safety And Hazards

While specific safety and hazard information for 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid is not available, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing suitable gloves, eye protection, and protective clothing .

Future Directions

Indole derivatives have shown potential in various fields, particularly in medicine due to their biological activity . Future research could focus on exploring the therapeutic potential of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid and its derivatives.

properties

IUPAC Name

5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMQDRGVOOXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357246
Record name 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-methyl-1H-indole-2-carboxylic acid

CAS RN

16381-50-3
Record name 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-3-methyl-1H-indole-2-carboxylic acid
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